BenchChemオンラインストアへようこそ!

2',3'-Dideoxycyclohexyladenosine

Adenosine A1 receptor Functional switch Agonist vs. antagonist

2',3'-Dideoxycyclohexyladenosine (ddCHA, CAS 118191-22-3) is a synthetic 2',3'-dideoxy purine nucleoside analogue of adenosine, classified as a dideoxynucleoside. The CAS 118191-22-3 registry specifically designates the alpha-anomer.

Molecular Formula C16H23N5O2
Molecular Weight 317.39 g/mol
CAS No. 118191-22-3
Cat. No. B15212468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dideoxycyclohexyladenosine
CAS118191-22-3
Molecular FormulaC16H23N5O2
Molecular Weight317.39 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4CCC(O4)CO
InChIInChI=1S/C16H23N5O2/c22-8-12-6-7-13(23-12)21-10-19-14-15(17-9-18-16(14)21)20-11-4-2-1-3-5-11/h9-13,22H,1-8H2,(H,17,18,20)/t12-,13+/m0/s1
InChIKeyVNLBSPUULCIVCQ-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Dideoxycyclohexyladenosine (CAS 118191-22-3): Structure, Receptor Pharmacology, and Procurement-Relevant Identity


2',3'-Dideoxycyclohexyladenosine (ddCHA, CAS 118191-22-3) is a synthetic 2',3'-dideoxy purine nucleoside analogue of adenosine, classified as a dideoxynucleoside [1]. The CAS 118191-22-3 registry specifically designates the alpha-anomer [1]. The compound was designed as the 2',3'-dideoxy congener of the potent adenosine A1 receptor agonist N6-cyclohexyladenosine (CHA) and is characterized pharmacologically as an adenosine A1 receptor antagonist [2]. It contains no 2'- or 3'-hydroxy groups on the ribose ring, a structural deletion that fundamentally alters its receptor pharmacology relative to adenosine and N6-substituted adenosine agonists [2].

Why Adenosine A1 Receptor Ligands Are Not Interchangeable: Functional Consequences of 2',3'-Dideoxy Modification in 2',3'-Dideoxycyclohexyladenosine


Adenosine receptor ligands exhibit extreme functional divergence upon minor structural modification. The parent compound N6-cyclohexyladenosine (CHA) is a potent A1 receptor agonist (EC50 = 8.2 nM) , whereas removal of the 2'- and 3'-hydroxy groups—yielding 2',3'-dideoxycyclohexyladenosine (ddCHA)—completely abolishes agonist activity and confers antagonist properties at the same receptor [1]. This agonist-to-antagonist switch, driven solely by the absence of two hydroxyl groups, demonstrates that adenosine derivatives cannot be substituted for one another based on N6-substitution similarity alone. Furthermore, the alpha-anomer (CAS 118191-22-3) and beta-anomer (CAS 118191-23-4) of ddCHA exhibit different A1 binding affinities (Ki 13.9 μM vs. 4.8 μM), while the parent adenosine system shows marked stereoselectivity; ddCHA largely ablates this stereochemical discrimination [1]. These data establish that generic substitution among adenosine analogs—even between anomers—yields functionally non-equivalent pharmacological tools.

Quantitative Differentiation Evidence for 2',3'-Dideoxycyclohexyladenosine (CAS 118191-22-3) vs. Closest Adenosine Receptor Ligand Comparators


Complete Functional Inversion: ddCHA Is an A1 Antagonist Whereas CHA Is a Potent A1 Agonist

The 2',3'-dideoxy analogue of the potent A1 agonist N6-cyclohexyladenosine (CHA) was synthesized and tested for intrinsic activity at adenosine receptors [1]. 2',3'-Dideoxy-N6-cyclohexyladenosine (ddCHA) exhibited no agonist activity at either A1 or A2 receptors in adenylate cyclase assays, whereas CHA is a full A1 agonist (EC50 = 8.2 nM) . Instead, ddCHA antagonized the R-PIA-mediated inhibition of adenylate cyclase via A1 receptors with a Ki of 13 μM in rat fat cell membranes [1]. This represents a complete functional inversion—from sub-nanomolar agonist to micromolar antagonist—produced solely by deletion of the 2'- and 3'-hydroxyl groups [1].

Adenosine A1 receptor Functional switch Agonist vs. antagonist Adenylate cyclase

A1 Receptor Binding Affinity of ddCHA vs. the High-Affinity Xanthine Antagonist DPCPX

ddCHA competed for [3H]DPCPX binding to adenosine A1 receptors in rat brain membranes with a Ki value of 4.8 μM (beta-anomer) and 13.9 μM (alpha-anomer, CAS 118191-22-3) [1]. In contrast, the prototypical high-affinity A1 antagonist DPCPX (8-cyclopentyl-1,3-dipropylxanthine) binds to human A1 receptors with a Ki of 3.9 nM and to rat brain A1 receptors with a Ki of 0.46 nM . The alpha-anomer (CAS 118191-22-3) thus exhibits approximately 30,000-fold lower A1 affinity than DPCPX in rat brain membranes, placing ddCHA in the low-micromolar affinity range while DPCPX occupies the sub-nanomolar range [1]. This affinity differential is experimentally useful: ddCHA can be employed in washout or competition protocols where rapid dissociation of a low-affinity ligand is desired, or as a low-affinity probe in assays where high-affinity antagonists produce persistent receptor blockade that confounds interpretation [1].

Adenosine A1 receptor binding Radioligand displacement Affinity comparison Nucleoside vs. xanthine antagonist

GTP-Insensitive Binding: ddCHA Displays Antagonist-Type Receptor Interaction

In radioligand competition experiments using [3H]DPCPX in rat brain membranes, the addition of GTP did not affect the competition curve of ddCHA [1]. This GTP insensitivity is a hallmark of antagonist binding to G protein-coupled receptors; agonists, by contrast, typically exhibit a rightward shift in competition curves (reduced apparent affinity) in the presence of GTP due to the uncoupling of receptor–G-protein complexes [1]. The parent compound CHA and the agonist R-PIA both display GTP-sensitive binding characteristic of agonists, whereas ddCHA's GTP-insensitive displacement confirms its pharmacological identity as a neutral A1 antagonist [1]. No agonist activity was detected for ddCHA at either A1 or A2 receptors in functional adenylate cyclase assays, consistent with the GTP-shift data [1].

GTP shift Antagonist binding Receptor states G-protein coupling

Attenuated Anomer Stereoselectivity: Alpha- vs. Beta-ddCHA A1 Affinity Ratio Contrasts with Native Adenosine Receptor Stereodiscrimination

The A1 adenosine receptor exhibits marked stereoselectivity for the natural beta-anomer of adenosine and its N6-substituted derivatives; the alpha-anomers typically show substantially lower affinity [1]. In the ddCHA series, this stereoselectivity is largely attenuated: the beta-anomer of ddCHA binds with Ki = 4.8 μM, while the alpha-anomer (CAS 118191-22-3) binds with Ki = 13.9 μM, yielding an alpha/beta affinity ratio of only ~2.9-fold [1]. This contrasts with the pronounced stereochemical discrimination observed for adenosine itself, where the beta-anomer is strongly preferred. The data indicate that the 2'- and 3'-hydroxy groups are critical not only for agonist efficacy and high-affinity binding but also for the stereochemical recognition of the anomeric configuration by the A1 receptor [1]. Consequently, the alpha-anomer ddCHA (CAS 118191-22-3) retains meaningful—albeit reduced—A1 receptor affinity, making it a useful probe for studying the stereochemical determinants of nucleoside recognition at adenosine receptors [1].

Anomer stereoselectivity Alpha-anomer Beta-anomer Structure-activity relationship A1 receptor

A1 vs. A2A Receptor Selectivity Profile of ddCHA

Binding selectivity data for ddCHA across adenosine receptor subtypes are available from the PDSP Ki Database via BindingDB [1]. ddCHA (beta-anomer) binds to rat A1 receptors with Ki = 4.8 μM, while binding to human A2A receptors yields Ki > 10 μM, indicating at least ~2-fold selectivity for A1 over A2A [1]. The alpha-anomer (BDBM82067) also shows A2A Ki > 10 μM [1]. In functional adenylate cyclase experiments, ddCHA did not demonstrate agonist activity at either A1 or A2 receptors, and antagonist activity was demonstrated only at A1 receptors [2]. Compared to the highly selective xanthine antagonist DPCPX (A1 Ki 0.46–3.9 nM vs. A2A Ki 130–340 nM; selectivity ratio >70-fold), ddCHA's A1-over-A2A selectivity is modest . However, ddCHA's combined A1 antagonist activity with weak A2A interaction makes it suitable for experiments where selective A1 blockade without complete A2A silencing is desired, particularly given its nucleoside scaffold [1][2].

Adenosine receptor subtype selectivity A1 vs. A2A Binding selectivity Off-target profiling

Evidence-Backed Research Application Scenarios for 2',3'-Dideoxycyclohexyladenosine (CAS 118191-22-3)


Probing Structural Determinants of Adenosine A1 Receptor Activation via Agonist-to-Antagonist Functional Switching

Researchers investigating the molecular basis of adenosine receptor activation can employ ddCHA alongside its parent agonist CHA to dissect the contribution of ribose 2'- and 3'-hydroxyl groups to receptor activation. ddCHA's complete lack of agonist efficacy at A1 and A2 receptors, contrasted with CHA's potent A1 agonism (EC50 8.2 nM), provides a chemically controlled pair for studying hydrogen-bonding interactions critical for receptor conformational changes [1]. The functional switch from agonist to antagonist upon hydroxyl deletion makes ddCHA a key tool compound for structure-activity relationship (SAR) studies of nucleoside recognition at adenosine receptors [1].

Stereochemical Probing of A1 Receptor Ligand Recognition Using Alpha- and Beta-Anomer Pairs

The alpha-anomer ddCHA (CAS 118191-22-3, Ki 13.9 μM) and beta-anomer ddCHA (CAS 118191-23-4, Ki 4.8 μM) together enable stereochemical SAR studies of the adenosine A1 receptor binding pocket [1]. Unlike adenosine, where alpha-anomers have negligible receptor affinity, both ddCHA anomers retain measurable binding, with only a ~2.9-fold difference [1]. This attenuated stereoselectivity allows researchers to probe the stereochemical tolerance of the A1 orthosteric site using a matched anomeric pair, a capability not available with highly stereoselective adenosine agonists [1].

Low-Affinity A1 Antagonism in Experimental Paradigms Requiring Reversible Receptor Blockade

ddCHA's micromolar A1 affinity (Ki 13.9 μM for alpha-anomer) positions it as a low-affinity alternative to tight-binding xanthine antagonists such as DPCPX (Ki 0.46 nM) [1][2]. In experimental protocols where rapid washout of antagonist activity is required—such as pulsatile receptor blockade, receptor recovery studies, or competition assays with fast-dissociating ligands—ddCHA's low micromolar affinity and GTP-insensitive antagonist binding profile make it a practical choice [1]. Its nucleoside scaffold also offers distinct physicochemical properties (e.g., solubility, membrane permeability) compared to xanthine-based antagonists [1].

A1-Selective Pharmacological Studies Requiring a Non-Xanthine Antagonist Chemotype

For studies requiring adenosine A1 receptor blockade without the confounding effects of xanthine scaffold-based off-target interactions (e.g., phosphodiesterase inhibition common among alkylxanthines), ddCHA provides a nucleoside-derived alternative with documented A1 antagonist activity and ≥2-fold selectivity over A2A receptors [1][2]. The absence of agonist activity at both A1 and A2 receptors, combined with GTP-insensitive binding, confirms its suitability as a neutral A1 antagonist tool for in vitro pharmacological experiments, particularly in tissues where xanthine-based antagonists may exhibit polypharmacology [1][2].

Quote Request

Request a Quote for 2',3'-Dideoxycyclohexyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.